Cas no 478259-74-4 (1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one)
1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 1-[2-(2,3-DICHLOROANILINO)-1,3-THIAZOL-5-YL]-1-ETHANONE
- 1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one
- Ethanone, 1-[2-[(2,3-dichlorophenyl)amino]-5-thiazolyl]-
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- MDL: MFCD02571399
1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB298051-500 mg |
1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone; . |
478259-74-4 | 500 mg |
€678.60 | 2023-07-20 | ||
| abcr | AB298051-1 g |
1-[2-(2,3-Dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone; . |
478259-74-4 | 1 g |
€1,312.80 | 2023-07-20 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00907846-1g |
1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one |
478259-74-4 | 90% | 1g |
¥4193.0 | 2023-09-02 | |
| Key Organics Ltd | 8R-0337-1MG |
1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone |
478259-74-4 | >90% | 1mg |
£37.00 | 2025-02-09 | |
| Key Organics Ltd | 8R-0337-5MG |
1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone |
478259-74-4 | >90% | 5mg |
£46.00 | 2025-02-09 | |
| Key Organics Ltd | 8R-0337-10MG |
1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone |
478259-74-4 | >90% | 10mg |
£63.00 | 2025-02-09 | |
| Key Organics Ltd | 8R-0337-0.5G |
1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone |
478259-74-4 | >90% | 0.5g |
£385.00 | 2025-02-09 | |
| Key Organics Ltd | 8R-0337-1G |
1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone |
478259-74-4 | >90% | 1g |
£770.00 | 2025-02-09 | |
| Key Organics Ltd | 8R-0337-5G |
1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone |
478259-74-4 | >90% | 5g |
£3080.00 | 2025-02-09 | |
| Key Organics Ltd | 8R-0337-10G |
1-[2-(2,3-dichloroanilino)-1,3-thiazol-5-yl]-1-ethanone |
478259-74-4 | >90% | 10g |
£5775.00 | 2025-02-09 |
1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one
Research Briefing on 1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one (CAS: 478259-74-4)
1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one (CAS: 478259-74-4) is a thiazole derivative that has garnered significant attention in recent chemical biology and pharmaceutical research due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been investigated for its biological activities, particularly in the context of kinase inhibition and anti-inflammatory effects. Recent studies have explored its mechanism of action, pharmacokinetics, and potential as a lead compound for drug development.
The compound's structure, featuring a 2,3-dichlorophenylamino group attached to a thiazole ring, suggests its potential as a kinase inhibitor. Kinases are critical targets in the treatment of various diseases, including cancer and inflammatory disorders. Recent research has demonstrated that 1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one exhibits selective inhibition against specific kinase isoforms, making it a promising candidate for further optimization and development. In vitro studies have shown its efficacy in reducing cell proliferation and modulating signaling pathways associated with disease progression.
Pharmacokinetic studies of 1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one have revealed favorable absorption and distribution profiles, although challenges remain in optimizing its metabolic stability and bioavailability. Recent advancements in formulation strategies, such as nanoparticle-based delivery systems, have shown promise in enhancing the compound's therapeutic index. These innovations aim to address limitations related to solubility and first-pass metabolism, which are common hurdles in the development of thiazole-based therapeutics.
In addition to its kinase inhibitory properties, recent investigations have highlighted the compound's anti-inflammatory potential. Preclinical models have demonstrated its ability to suppress pro-inflammatory cytokines and reduce oxidative stress, suggesting applications in chronic inflammatory conditions. The dual functionality of 1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one as both a kinase inhibitor and an anti-inflammatory agent positions it as a versatile scaffold for multifactorial diseases.
Despite these promising findings, further research is needed to fully elucidate the compound's safety profile and therapeutic potential. Ongoing studies are focusing on structure-activity relationship (SAR) optimization to improve selectivity and reduce off-target effects. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of this research into clinical applications. The continued exploration of 1-{2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-5-yl}ethan-1-one underscores its significance in the evolving landscape of chemical biology and drug discovery.
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